
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid is a fluorinated compound that belongs to the class of fluorotelomers. These compounds are characterized by the presence of fluorine atoms attached to a carbon chain. The specific structure of this compound includes a carboxylic acid group, which makes it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid typically involves the telomerization process. This process includes the reaction of a telogen (a compound that provides the fluorinated chain) with an ethylene derivative. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale telomerization processes. These processes are optimized for high yield and purity of the product. The use of advanced reactors and continuous monitoring of reaction parameters are crucial to maintain the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions include various fluorinated carboxylic acids, alcohols, and substituted fluorotelomers. These products have significant applications in different fields .
Wissenschaftliche Forschungsanwendungen
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Studied for its potential effects on biological systems and its role as a xenobiotic.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid involves its interaction with various molecular targets. The compound can activate or inhibit specific pathways, depending on its structure and the presence of functional groups. For example, it can interact with peroxisome proliferator-activated receptors (PPARs) and influence lipid metabolism . The exact pathways and molecular targets vary based on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
62 Fluorotelemer sulfonic acid: Another fluorinated compound with similar structural features but different functional groups.
Perfluorooctanoic acid (PFOA): A well-known fluorinated compound with similar applications but different environmental and health impacts.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo various transformations and its relatively lower toxicity compared to other fluorinated compounds make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
872398-75-9 |
---|---|
Molekularformel |
C8H3F13O2 |
Molekulargewicht |
380.07 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octanoic acid |
InChI |
InChI=1S/C8H3F13O2/c9-3(10,1-2(22)23)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H2,(H,22,23)/i1+1,2+1 |
InChI-Schlüssel |
LRWIIEJPCFNNCZ-ZDOIIHCHSA-N |
SMILES |
C(C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Isomerische SMILES |
[13CH2]([13C](=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
C(C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.